molecular formula C11H13ClO B7846486 1-(2-Chlorophenyl)-3-methylbutan-2-one

1-(2-Chlorophenyl)-3-methylbutan-2-one

Cat. No.: B7846486
M. Wt: 196.67 g/mol
InChI Key: PSEQMIRPOVQCMP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methylbutan-2-one is an organic compound with a molecular formula of C11H13ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-methylpropan-1-one
  • 1-(2-Chlorophenyl)-3-methylbutan-1-ol
  • 1-(2-Chlorophenyl)-3-methylbutan-2-ol

Uniqueness

1-(2-Chlorophenyl)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of the chlorophenyl group and the ketone functionality allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEQMIRPOVQCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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